N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a boronic ester group and an amide linkage. Compounds with boronic ester groups are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Boronic Ester: This can be achieved by reacting a phenylboronic acid with a diol, such as pinacol, under dehydrating conditions.
Amide Formation: The boronic ester can then be coupled with an amine derivative of 2-methylphenyl using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, borane.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used in various fields:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials like polymers and advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its application. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amide group but is a common reagent in Suzuki-Miyaura reactions.
N-Phenylbenzamide: Lacks the boronic ester group but has similar amide functionality.
2-Methylphenylboronic acid: Similar boronic ester functionality but lacks the amide group.
Uniqueness
N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique in combining both boronic ester and amide functionalities, making it versatile for various synthetic applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-14-10-6-9-13-17(14)22-18(23)15-11-7-8-12-16(15)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZFQGNLAXWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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